1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
Brand Name: Vulcanchem
CAS No.: 131812-48-1
VCID: VC16998924
InChI: InChI=1S/C21H32O2/c1-13-9-18-17(19(4,5)11-14(2)20(18,6)7)10-16(13)21(8)22-12-15(3)23-21/h9-10,14-15H,11-12H2,1-8H3
SMILES:
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-

CAS No.: 131812-48-1

Cat. No.: VC16998924

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- - 131812-48-1

Specification

CAS No. 131812-48-1
Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
IUPAC Name 2-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane
Standard InChI InChI=1S/C21H32O2/c1-13-9-18-17(19(4,5)11-14(2)20(18,6)7)10-16(13)21(8)22-12-15(3)23-21/h9-10,14-15H,11-12H2,1-8H3
Standard InChI Key OKMNDOGDSXEHMU-UHFFFAOYSA-N
Canonical SMILES CC1CC(C2=C(C1(C)C)C=C(C(=C2)C3(OCC(O3)C)C)C)(C)C

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

The compound is registered under CAS 131812-48-1 with the molecular formula C₂₁H₃₂O₂ and a molecular weight of 316.48 g/mol . Its European Community (EC) number is 639-054-0, and the DSSTox Substance ID is DTXSID90869805. The IUPAC name systematically describes its structure: 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-1,3-dioxolane .

Structural Features

The molecule comprises:

  • A 1,3-dioxolane ring (five-membered cyclic acetal with oxygen at positions 1 and 3)

  • Two methyl groups at positions 2 and 4 of the dioxolane

  • A polycyclic substituent featuring:

    • A tetrahydro naphthalene system (5,6,7,8-tetrahydro)

    • Six methyl groups at positions 3,5,5,6,8,8

    • Aromatic conjugation in the naphthalenyl moiety

This structure combines the electron-rich dioxolane ring with the sterically demanding hexamethyltetralin group, creating unique electronic and spatial properties .

Synthesis and Manufacturing Processes

General Dioxolane Synthesis

1,3-Dioxolanes are typically synthesized through:

  • Acetalization/Ketalization: Condensation of aldehydes/ketones with ethylene glycol using acid catalysts (e.g., p-toluenesulfonic acid) .

  • Hypervalent Iodine-Mediated Oxidation: Stereoselective assembly of alkenes, carboxylic acids, and silyl enol ethers to form substituted dioxolanes .

MethodReagentsYield (%)StereoselectivityReference
Acid-CatalyzedEthylene glycol, p-TsOH60-75Low
Hypervalent IodinePhI(OAc)₂, RCOOH, Silyl enol ether45-82High

Physical and Chemical Properties

Predicted Properties

Based on structural analogs:

  • Boiling Point: Estimated 280-300°C (high due to molecular weight)

  • Solubility: Lipophilic (logP ≈ 5.2) with limited water solubility

  • Stability: Acid-sensitive due to acetal linkage

Spectral Characteristics

While experimental data is unavailable, computational predictions suggest:

  • ¹H NMR:

    • δ 1.2-1.8 ppm (multiplets from tetrahydro naphthalene CH₂)

    • δ 1.9-2.1 ppm (singlets for six methyl groups)

    • δ 3.5-4.2 ppm (dioxolane ring protons)

  • IR: Strong C-O-C stretching at 1100 cm⁻¹

Future Research Directions

  • Synthetic Optimization:

    • Develop catalytic asymmetric methods for enantioselective synthesis .

    • Investigate continuous flow chemistry approaches.

  • Biological Screening:

    • Test against viral proteases and fungal CYP51 enzymes.

    • Evaluate cytotoxic activity in cancer cell lines.

  • Material Characterization:

    • Determine glass transition temperature (Tg) in polymer blends.

    • Study surface tension properties for surfactant applications.

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